Unique Structural Feature: N-Alkylation with a 3-Oxobutyl Group Distinguishes this Impurity from Common Linezolid Degradants
N-3-Oxobutyl Linezolid is structurally differentiated from other common Linezolid impurities by the presence of a 3-oxobutyl group on the acetamide nitrogen, replacing the secondary amide hydrogen. This contrasts with impurities like the N-oxide (PNU-177636) or the desfluoro analog, which involve different modifications [1]. This specific structural alteration, resulting from Michael addition of Linezolid to methyl vinyl ketone, creates a unique chromatographic and mass spectrometric profile essential for accurate impurity identification .
| Evidence Dimension | Structural Modification |
|---|---|
| Target Compound Data | N-alkylation with 3-oxobutyl group |
| Comparator Or Baseline | Linezolid N-Oxide (PNU-177636) / Desfluoro Linezolid |
| Quantified Difference | Unique mass shift and chromatographic retention time relative to parent drug and other impurities |
| Conditions | Standard reversed-phase HPLC and MS conditions for Linezolid impurity profiling |
Why This Matters
This unique structural feature ensures that the reference standard provides the correct identity and retention time for method development and validation, preventing misidentification of impurities and ensuring compliance with regulatory specifications.
- [1] SynZeal. Linezolid Impurity 46. (S)-N-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)-N-(3-oxobutyl)acetamide. View Source
